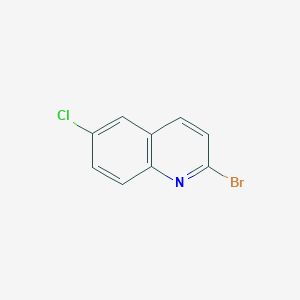

2-Bromo-6-chloroquinoline

Description

Overview of Quinoline (B57606) Derivatives in Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This core structure is a versatile scaffold in organic chemistry, leading to a vast family of derivatives with wide-ranging applications. nih.govrsc.org Quinoline derivatives are pivotal in medicinal chemistry, forming the basis for numerous drugs with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govrsc.org Beyond pharmaceuticals, they serve as important intermediates and building blocks in the synthesis of dyes, agrochemicals, corrosion inhibitors, and specialized polymers. wikipedia.orgorganic-chemistry.org The synthesis of these derivatives is an active area of research, with methods like multicomponent reactions being developed for efficient and diverse molecular construction. rsc.org

Significance of Halogenation in Heterocyclic Systems

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in synthetic and medicinal chemistry. jeyamscientific.insigmaaldrich.com When applied to heterocyclic systems like quinoline, halogenation significantly alters the compound's physicochemical properties. nih.gov The presence of halogens can enhance the therapeutic potential of a molecule and can influence its metabolic stability. mt.com

From a synthetic standpoint, halogenated heterocycles are crucial intermediates. jeyamscientific.insigmaaldrich.comrsc.org The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the construction of more complex molecular architectures. rsc.org The type of halogen and its position on the ring dictate the reactivity, often enabling selective transformations on poly-halogenated systems. mt.com

Research Landscape of 2-Bromo-6-chloroquinoline

This compound is a specific di-halogenated quinoline derivative. It is identified by the CAS number 891842-50-5 and has the molecular formula C₉H₅BrClN. nih.gov As a member of the halogenated quinoline family, it is recognized primarily as a building block or intermediate in experimental and pharmaceutical synthesis. chemicalbook.com While research on halogenated quinolines is extensive, the specific isomer this compound is less documented in scientific literature compared to its positional isomer, 6-Bromo-2-chloroquinoline (B23617). nih.govnih.gov Its value lies in its potential for controlled, sequential chemical modifications at the two distinct halogenated positions, making it a target for synthetic chemists aiming to create complex quinoline-based molecules.

Physicochemical Properties of this compound

The fundamental properties of this compound are derived from computational data and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | nih.gov |

| Molecular Weight | 242.50 g/mol | nih.gov |

| Monoisotopic Mass | 240.92939 Da | nih.gov |

| IUPAC Name | This compound | nih.gov |

| XLogP3-AA | 3.8 | nih.gov |

| CAS Number | 891842-50-5 | nih.gov |

Synthetic Approaches to Dihaloquinolines

While specific, detailed synthetic procedures for this compound are not widely published, its synthesis can be inferred from established methods for creating its isomers and other related haloquinolines. A common strategy involves the construction of the quinoline ring followed by halogenation, or the use of pre-halogenated starting materials.

For instance, the synthesis of the related isomer 6-Bromo-2-chloroquinoline often starts from a substituted aniline (B41778), such as 4-bromoaniline (B143363). tandfonline.comgoogle.com One general approach involves the following key steps:

Amide Formation : Reacting 4-bromoaniline with a suitable acyl chloride. tandfonline.com

Cyclization : Inducing an intramolecular reaction to form the heterocyclic ring, yielding a 6-bromoquinolin-2(1H)-one.

Chlorination : Treating the quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 2-position with a chlorine atom, affording the final 6-Bromo-2-chloroquinoline product.

Another powerful method is the Vilsmeier-Haack reaction, which can achieve cyclization and chlorination in a single pot, improving efficiency for larger-scale production. tandfonline.com Adapting these routes with appropriately substituted precursors would be a logical approach to synthesizing this compound.

Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the differential reactivity of the two carbon-halogen bonds. The C-Br bond is generally more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions. This allows for selective functionalization of the molecule.

Research on the isomer 6-Bromo-2-chloroquinoline has demonstrated this principle effectively. In Buchwald-Hartwig amination reactions, conditions can be optimized to selectively substitute the bromine atom at the 6-position with an amine, leaving the chlorine atom at the 2-position intact. nih.gov This initial product can then undergo a second, separate amination or another type of coupling reaction at the 2-position. nih.gov

This selective reactivity makes this compound a valuable intermediate for the synthesis of complex, polysubstituted quinolines. It can serve as a scaffold for:

Sequential Cross-Coupling : Introducing different groups at the 2- and 6-positions through sequential Suzuki, Stille, or Buchwald-Hartwig reactions. nih.gov

Nucleophilic Substitution : The halogen at the 2-position is activated towards nucleophilic aromatic substitution, allowing for reactions with nucleophiles like sodium methoxide (B1231860) to form products such as 6-bromo-2-methoxyquinoline. google.com Photostimulated reactions with certain nucleophiles are also a possibility for haloquinolines. acs.org

Through these controlled reactions, chemists can build a library of unique quinoline derivatives for screening in drug discovery and materials science applications. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQPBUNCHUQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591642 | |

| Record name | 2-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-50-5 | |

| Record name | 2-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 6 Chloroquinoline

Strategic Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing versatile pathways to this important heterocyclic scaffold. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds.

Friedländer Condensation and its Derivatives

The Friedländer synthesis is a classical and widely utilized method for constructing quinoline rings. In its general form, it involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. The initial condensation is followed by a cyclodehydration reaction to form the final quinoline derivative.

The mechanism proceeds through an initial aldol-type condensation between the two carbonyl partners, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring. A variety of catalysts can be employed to promote the reaction, including acids like sulfuric acid and bases such as sodium hydroxide.

Table 1: Variants and Catalysts in Friedländer Synthesis

| Catalyst/Condition | Reactant A | Reactant B | Benefit/Feature |

|---|---|---|---|

| p-Toluene sulphonic acid | o-Aminoaryl aldehyde/ketone | Ketone with α-methylene | Solvent-free conditions, rapid |

| Molecular iodine | o-Aminoaryl aldehyde/ketone | Ketone with α-methylene | Highly efficient catalyst |

| Gold catalysts | o-Aminoaryl aldehyde/ketone | Ketone with α-methylene | Milder reaction conditions |

| Water (catalyst-free) | 2-Aminobenzaldehyde | Ketones | Green chemistry, no catalyst needed |

Cyclization Reactions for Quinoline Formation

Beyond the Friedländer approach, several other named reactions provide robust methods for quinoline synthesis, each with its own specific substrates and reaction conditions.

Skraup Synthesis : This reaction produces quinoline by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the quinoline ring. The reaction is known to be highly exothermic.

Combes Synthesis : The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone. The initial reaction forms an enamine intermediate, which then undergoes cyclization and dehydration under acidic conditions to yield a 2,4-disubstituted quinoline. Concentrated sulfuric acid is a common catalyst for the ring-closing step.

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. It is a flexible method that can produce a wide variety of substituted quinolines. The α,β-unsaturated carbonyl compound can be prepared in situ from aldehydes or ketones via an aldol (B89426) condensation.

Table 2: Comparison of Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Product |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidant | H₂SO₄, Heat | Unsubstituted/Substituted Quinolines |

| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Substituted Quinolines |

| Friedländer | o-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or Base | Polysubstituted Quinolines |

Halogenation Strategies for Quinoline Systems

Once the quinoline core is formed, halogenation is required to introduce the chloro and bromo substituents at the desired positions. The placement of these halogens is directed by the existing functionalities and the choice of halogenating agent.

Regioselective Bromination and Chlorination

The regioselectivity of halogenation on the quinoline ring is highly dependent on the reaction conditions and the directing effects of any pre-existing substituents. In electrophilic aromatic substitution, the benzene (B151609) portion of the quinoline ring is generally more reactive than the pyridine (B92270) ring. Substitution typically occurs at the C-5 and C-8 positions.

For introducing a bromine atom, reagents like N-Bromosuccinimide (NBS) are commonly used. Depending on the substrate, bromination can occur at various positions. For example, in the case of quinolin-4(1H)-ones, the site of bromination is influenced by the nature of the substituent at the C-3 position sigmaaldrich.com.

Phosphoryl Chloride Mediated Chlorination of Quinolones

Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting quinolin-2-ones (also known as 2-hydroxyquinolines or carbostyrils) into their corresponding 2-chloroquinoline (B121035) derivatives. This reaction is a crucial step in the synthesis of many substituted quinolines.

The mechanism involves the conversion of the hydroxyl group of the quinolinone tautomer into a better leaving group. The oxygen atom of the quinolinone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. This intermediate is then attacked by a chloride ion, resulting in the displacement of the phosphate (B84403) group and the formation of the 2-chloroquinoline product. This transformation is essential for creating a reactive site at the C-2 position for further functionalization. The reaction of quinolones with POCl₃ to form the corresponding chloroquinolines occurs in distinct stages, often requiring heat to drive the final conversion guidechem.com.

Synthesis of 2-Bromo-6-chloroquinoline

Step 1: Synthesis of 6-chloroquinolin-2(1H)-one

The synthesis begins with a suitable cyclization reaction to form the quinolinone core with the chlorine atom already in place at the 6-position. The Knorr quinoline synthesis, a variation of the Conrad-Limpach synthesis, is an appropriate method.

Reaction : 4-chloroaniline (B138754) is reacted with a β-ketoester, such as ethyl acetoacetate, under high-temperature acidic conditions (e.g., concentrated sulfuric acid).

Mechanism : At elevated temperatures, the aniline attacks the ester group of the β-ketoester to form a β-ketoacid anilide. This intermediate then undergoes intramolecular cyclization, catalyzed by the strong acid, to yield 6-chloro-2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 6-chloroquinolin-2(1H)-one.

Step 2: Bromination of 6-chloroquinolin-2(1H)-one

The final step is to replace the oxygen function at the C-2 position with a bromine atom. This is achieved using a reagent analogous to phosphoryl chloride.

Reaction : 6-chloroquinolin-2(1H)-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Mechanism : The mechanism is analogous to the chlorination with POCl₃. The oxygen of the quinolinone attacks the phosphorus atom of the brominating agent, forming a phosphate/phosphite ester intermediate. This creates an excellent leaving group, which is subsequently displaced by a bromide ion via a nucleophilic substitution reaction at the C-2 position to yield the final product, this compound.

This proposed two-step sequence represents a logical and viable route to the target compound, employing standard and well-understood transformations in quinoline chemistry.

Synthesis from 6-Bromoquinolin-2(1H)-one

A direct and efficient method for the preparation of this compound involves the chlorination of 6-Bromoquinolin-2(1H)-one. This transformation is typically accomplished by treating the quinolinone precursor with a strong chlorinating agent, such as phosphoryl chloride (POCl₃). chemicalbook.comjst.go.jp The reaction converts the hydroxyl group of the quinolinone tautomer into a chloro group at the 2-position.

In a representative procedure, 6-Bromoquinolin-2(1H)-one is heated in excess phosphoryl chloride. chemicalbook.com The reaction mixture is typically maintained at an elevated temperature, for instance, 100 °C for several hours, to ensure complete conversion. chemicalbook.com Upon completion, the excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with water, leading to the precipitation of the crude product. Subsequent purification by filtration and drying yields this compound as a solid. chemicalbook.com This method is notable for its high efficiency, with reported yields as high as 92%. chemicalbook.com

Table 1: Synthesis of this compound from 6-Bromoquinolin-2(1H)-one

| Starting Material | Reagent | Temperature | Reaction Time | Yield |

|---|

Multi-step Synthetic Sequences

More elaborate synthetic sequences allow for the construction of the this compound scaffold from acyclic precursors. These multi-step pathways offer flexibility in introducing substituents onto the quinoline ring.

One such sequence begins with the reaction of cinnamoyl chloride and 4-bromoaniline (B143363). guidechem.com The initial step is an amidation reaction to form (2E)-N-(4-bromophenyl)-3-phenylacrylamide. guidechem.com This intermediate is then subjected to an intramolecular Friedel-Crafts-type cyclization using a Lewis acid like aluminum chloride (AlCl₃) at high temperatures (e.g., 110 °C) to construct the 6-bromoquinolin-2(1H)-one core. guidechem.com In the final step, as described previously, the resulting quinolinone is treated with phosphorus oxychloride to yield the target this compound. guidechem.com

Table 2: Multi-step Synthesis of this compound

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Cinnamoyl chloride, 4-bromoaniline | DCM, DMAP, Pyridine, 0 °C to RT | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | 78% guidechem.com |

| 2 | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | AlCl₃, 110 °C | 6-bromoquinolin-2(1H)-one | 100% guidechem.com |

Another documented multi-step approach involves the initial formation of an acyl chloride, followed by amidation with 4-bromoaniline and a subsequent cyclization reaction to form the 6-bromoquinolin-2(1H)-one intermediate. jst.go.jp

Alternative Precursors and Reaction Conditions

The synthesis of this compound is not limited to quinolinone-based precursors. Alternative starting materials can be employed, demonstrating the versatility of synthetic strategies. One such alternative precursor is 2-Hydroxyquinoline. prepchem.com The synthesis from this starting material proceeds in two stages. First, 2-Hydroxyquinoline undergoes electrophilic bromination using bromine in acetic acid to produce 6-bromo-2-hydroxyquinoline, which exists in tautomeric equilibrium with 6-bromoquinolin-2(1H)-one. prepchem.com In the second step, this brominated intermediate is treated with a mixture of phosphorous oxychloride and phosphorous pentachloride at 90 °C to afford this compound. prepchem.com

Functionalization and Derivatization Reactions of this compound

The two distinct halogen substituents on the this compound ring, along with the activating effect of the quinoline nitrogen, provide opportunities for selective functionalization. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, while the bromo group at the 6-position is a suitable handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-chloro substituent of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ring nitrogen atom polarizes the C2-Cl bond and helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.orglibretexts.org This activation allows for the displacement of the chloride ion by a variety of nucleophiles.

For instance, this compound can be readily converted into 2-substituted-6-bromoquinolines by reaction with amines or alkoxides. jst.go.jp The reaction of this compound with sodium methoxide (B1231860) results in the formation of 6-bromo-2-methoxyquinoline. jst.go.jpgoogle.com Similarly, reactions with various primary or secondary amines lead to the corresponding 2-amino-6-bromoquinoline derivatives. jst.go.jp These reactions are fundamental for building molecular diversity from the this compound core. jst.go.jp

Table 3: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium methoxide | 6-Bromo-2-methoxyquinoline jst.go.jpgoogle.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoline ring is less reactive towards SNAr but is an excellent functional group for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide. libretexts.org This reaction is widely used to form C-C bonds, particularly for creating biaryl structures. libretexts.org In the context of this compound, the C6-Br bond is the typical site of reaction, allowing for the introduction of various aryl or vinyl substituents at this position.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

While specific examples for this compound are not detailed in the provided search results, the coupling of related bromoquinolines is well-documented. For example, the coupling of 3-bromoquinoline (B21735) has been optimized using various palladium precatalysts and ligands (e.g., P1-L5 catalytic system). nih.gov Such reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PCy₃, P(t-Bu)₃), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent. organic-chemistry.orgnih.gov These conditions are representative of those that would be applied to the Suzuki-Miyaura coupling of this compound to synthesize 6-aryl-2-chloroquinoline derivatives.

Table 4: Typical Components for a Suzuki-Miyaura Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Active catalyst for C-C bond formation organic-chemistry.orgnih.gov |

| Ligand | Phosphines (e.g., PCy₃, P(t-Bu)₃) | Stabilizes and activates the Pd catalyst organic-chemistry.org |

| Organoboron Reagent | Arylboronic acids, Boronic esters | Source of the new carbon fragment libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. While specific studies detailing the Buchwald-Hartwig amination of this compound are not prevalent in the surveyed literature, the selective amination of its isomer, 6-bromo-2-chloroquinoline (B23617), has been extensively investigated and provides valuable insights into the expected reactivity.

In the case of dihalogenated quinolines, the regioselectivity of the Buchwald-Hartwig amination is dictated by the relative reactivity of the carbon-halogen bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. For 6-bromo-2-chloroquinoline, studies have shown that the amination can be directed selectively to the C-6 position (the C-Br bond) while leaving the C-2 position (the C-Cl bond) intact. researchgate.net This selectivity is achieved by careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent.

A typical procedure for a selective Buchwald-Hartwig amination on a bromo-chloro substituted quinoline involves the use of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a bulky electron-rich phosphine ligand like Xantphos or BINAP. A strong base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane under an inert atmosphere.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Bromo-chloroquinoline Analog

| Parameter | Condition |

| Substrate | 6-Bromo-2-chloroquinoline |

| Amine | Various cyclic amines |

| Palladium Source | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-110 °C |

This table is based on the amination of the isomer 6-bromo-2-chloroquinoline and is presented to illustrate a potential reaction setup for this compound.

Based on these principles, it is anticipated that the Buchwald-Hartwig amination of this compound would proceed with high selectivity at the C-2 position, targeting the more labile C-Br bond.

Other Coupling Reactions (e.g., Sonogashira, Heck)

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions are instrumental in forging carbon-carbon bonds, significantly expanding the synthetic utility of this compound.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reactivity trend observed in other palladium-catalyzed reactions (I > Br > Cl > OTf) holds for the Sonogashira coupling.

For this compound, the Sonogashira coupling is expected to occur selectively at the 2-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for the introduction of an alkynyl substituent at this position while retaining the chloro group for potential subsequent transformations.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room temperature to 100 °C |

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov Similar to the Sonogashira coupling, the Heck reaction displays a preference for more reactive halides. Therefore, when this compound is subjected to Heck reaction conditions, the coupling is anticipated to take place at the C-2 position.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate, and a phosphine ligand. A base, often a tertiary amine like triethylamine, is required to regenerate the active catalyst.

Table 3: General Conditions for Heck Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 80-140 °C |

Metalation Strategies and Electrophilic Quenching

Metal-halogen exchange is a powerful technique for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles to introduce new functional groups. Lithium-halogen exchange, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium, is a common method for this transformation.

The rate of lithium-halogen exchange is generally faster for heavier halogens (I > Br > Cl). Consequently, treatment of this compound with an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to result in selective exchange at the more reactive C-Br bond, affording 2-lithio-6-chloroquinoline. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position.

Potential Electrophilic Quenching Reactions:

Protonation: Quenching with a proton source (e.g., H₂O, MeOH) would result in the formation of 6-chloroquinoline (B1265530).

Alkylation: Reaction with alkyl halides (e.g., CH₃I) would yield 2-alkyl-6-chloroquinolines.

Carbonylation: Bubbling carbon dioxide through the solution followed by an acidic workup would produce 6-chloroquinoline-2-carboxylic acid.

Formylation: Reaction with dimethylformamide (DMF) would lead to the formation of 6-chloroquinoline-2-carbaldehyde.

Silylation: Quenching with chlorotrimethylsilane (B32843) (TMSCl) would provide 6-chloro-2-(trimethylsilyl)quinoline.

It is crucial to maintain low temperatures during the metal-halogen exchange and subsequent electrophilic quench to prevent side reactions, such as addition of the alkyllithium reagent to the quinoline ring.

Reactions at the Aldehydic or Chloro Substituent (in Analogs)

While the C-Br bond at the 2-position is the more reactive site for cross-coupling and metalation, the chloro substituent at the 6-position can also undergo transformation, typically under more forcing conditions or after the 2-position has been functionalized. Furthermore, the introduction of functional groups, such as an aldehyde, onto the quinoline core opens up additional avenues for chemical modification.

In analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, the chloro group can be displaced by various nucleophiles. mdpi.com These nucleophilic aromatic substitution (SɴAr) reactions include:

Hydrazination: Reaction with hydrazine (B178648) can replace the chlorine with a hydrazinyl group.

Azidation: Treatment with sodium azide (B81097) can introduce an azido (B1232118) group.

Amination: Reaction with amines can lead to the formation of amino-substituted quinolines.

These reactions demonstrate the potential for modifying the chloro substituent on the quinoline ring, which could be applicable to 2-substituted-6-chloroquinolines derived from the initial selective reactions at the C-2 position.

If an aldehydic group is introduced, for instance at the 2-position via metalation and formylation, it can serve as a handle for a variety of subsequent transformations, including:

Reductive amination: To form aminomethyl derivatives.

Wittig reaction: To introduce alkenyl substituents.

Oxidation: To form the corresponding carboxylic acid.

Reduction: To form a hydroxymethyl group.

These transformations on analogs highlight the synthetic versatility of the quinoline scaffold and provide a roadmap for the further functionalization of derivatives of this compound.

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 6 Chloroquinoline and Its Derivatives

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized 2-Bromo-6-chloroquinoline and for studying its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively detailed in the provided search results, typical chemical shifts for related quinoline (B57606) derivatives can be inferred.

For a related compound, 6-Bromo-2-chloroquinoline (B23617), the ¹H NMR spectrum in DMSO-d6 shows signals at δ 7.41 (d, J = 8.4 Hz, 1H), 7.79-7.82 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.98-7.99 (m, 1H), and 8.02 (d, J = 8.8 Hz, 1H) ppm. chemicalbook.com Theoretical calculations on similar quinoline derivatives, such as 6-chloroquinoline (B1265530), have been used to predict and correlate ¹H and ¹³C NMR chemical shifts with experimental values. dergipark.org.trresearchgate.nettsijournals.com These computational approaches, often employing the Gauge-Invariant Atomic Orbital (GIAO) method, aid in the precise assignment of spectral peaks. dergipark.org.trresearchgate.net

Interactive Data Table: Representative ¹H NMR Data for a Substituted Quinoline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 8.02 | d | 8.8 | Aromatic CH |

| 7.99-7.98 | m | - | Aromatic CH |

| 7.89 | d | 9.2 | Aromatic CH |

| 7.82-7.79 | m | - | Aromatic CH |

| 7.41 | d | 8.4 | Aromatic CH |

| Note: Data for 6-Bromo-2-chloroquinoline in DMSO-d6. chemicalbook.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and molecular vibrations present in this compound. The FT-IR spectrum of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, shows characteristic absorption bands in the fingerprint region (1600-1350 cm⁻¹) which are highly specific to the molecule. researchgate.net Aromatic C=C stretching bands and the imine (C=N) group of the quinoline ring are typically observed in this region. researchgate.net For 6-Bromo-2-chloroquinoline, FT-IR spectra have been recorded using both KBr pellet and ATR techniques. nih.gov Computational studies on similar molecules, like 2-chloroquinoline-3-carboxaldehyde and 6-chloroquinoline, utilize Density Functional Theory (DFT) to calculate theoretical vibrational frequencies, which are then compared with experimental FT-IR data to make definitive assignments of vibrational modes. dergipark.org.trnih.gov

Interactive Data Table: Key FT-IR Vibrational Modes for Quinoline Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3070-3006 | Aromatic C-H stretching |

| 1650-1400 | Aromatic C=C and C=N stretching |

| 1300-1000 | In-plane C-H bending |

| 1000-750 | Out-of-plane C-H bending |

| 637-351 | C-Cl stretching |

| Note: Ranges are typical for chloroquinoline derivatives and informed by computational and experimental data on related structures. dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption spectrum provides insights into the conjugation and electronic structure. For instance, the UV-Vis absorption spectrum of 6-chloroquinoline has been studied experimentally and theoretically to understand its electronic transitions. dergipark.org.trresearchgate.net Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate the electronic absorption spectra of quinoline derivatives, which can then be compared with experimental results. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. youtube.comdocbrown.info For a molecule containing one bromine and one chlorine atom, the molecular ion region will exhibit a cluster of peaks. The relative abundances of these peaks are determined by the natural isotopic abundances of the halogens. Specifically, bromine has two isotopes, ⁷⁹Br and ⁸¹Br, with approximately equal abundance (1:1 ratio), while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with an approximate 3:1 ratio. docbrown.info This leads to a predictable pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. docbrown.info The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.

Interactive Data Table: Predicted Isotopic Pattern for [C₉H₅BrClN]⁺

| Ion | m/z (nominal) | Isotopic Combination | Relative Abundance |

| [M]⁺ | 241 | ⁷⁹Br, ³⁵Cl | High |

| [M+2]⁺ | 243 | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | Highest |

| [M+4]⁺ | 245 | ⁸¹Br, ³⁷Cl | Moderate |

| Note: Relative abundances are qualitative and based on the combined isotopic probabilities of Br and Cl. |

Raman Spectroscopy

Raman spectroscopy complements FT-IR spectroscopy by providing information about molecular vibrations. The FT-Raman spectrum of 6-Bromo-2-chloroquinoline has been recorded. nih.gov Like FT-IR, computational DFT calculations are used to predict the Raman spectra of quinoline derivatives and to aid in the assignment of the observed vibrational bands. dergipark.org.trnih.gov For 2-chloroquinoline-3-carboxaldehyde, the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ range. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the molecular properties of this compound and its derivatives. tandfonline.com These theoretical investigations provide insights that complement experimental data.

DFT calculations are used to optimize the molecular geometry and to predict various spectroscopic properties. dergipark.org.trnih.gov For instance, theoretical calculations of NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis) for similar quinoline compounds have shown good agreement with experimental values. dergipark.org.trtsijournals.comtandfonline.com

Furthermore, computational studies can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for understanding the reactivity and electronic properties of the molecule. researchgate.netnih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.nettandfonline.com Studies on derivatives like 3-benzyl-6-bromo-2-chloroquinoline (B1442986) have utilized DFT to investigate molecular structure, electrostatic potential, and frontier molecular orbitals. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For quinoline and its derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been instrumental in elucidating their molecular characteristics. These computational approaches are often used in conjunction with experimental techniques to provide a comprehensive understanding of the molecule .

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, reactivity, and the electronic transport properties of the material. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Quinoline This table presents data for a representative substituted quinoline to illustrate the typical values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) is another crucial aspect of electronic structure analysis. It provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red-colored regions typically denote negative electrostatic potential, associated with lone pairs of electronegative atoms, while blue regions indicate positive potential, usually around hydrogen atoms or electron-deficient centers. For halogenated quinolines, the MEP surface would highlight the electronegative character of the nitrogen atom and the halogen substituents, which are key sites for intermolecular interactions.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, which, when scaled appropriately, show excellent agreement with experimental data. The theoretical vibrational analysis of quinoline derivatives, such as 2-chloroquinoline-3-carboxaldehyde, has been performed to assign the observed spectral bands to specific molecular motions.

Theoretical vibrational spectra are typically calculated at the optimized geometry of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. For this compound, the vibrational spectrum would be characterized by modes corresponding to the quinoline ring stretching and bending, as well as vibrations involving the carbon-bromine and carbon-chlorine bonds.

Table 2: Representative Vibrational Frequencies for a Substituted Quinoline Derivative This table provides an example of calculated and experimental vibrational frequencies for a related quinoline compound to demonstrate the utility of DFT in spectral simulations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch | 3080 | 3075 | Aromatic C-H stretching |

| C=N stretch | 1620 | 1615 | Quinoline ring stretching |

| C=C stretch | 1580 | 1575 | Aromatic ring stretching |

| C-Cl stretch | 750 | 745 | Carbon-chlorine stretching |

| C-Br stretch | 680 | 675 | Carbon-bromine stretching |

DFT provides the foundation for calculating various chemical reactivity descriptors that quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. A higher hardness value corresponds to a less reactive molecule.

Global Electrophililicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting the reactive behavior of molecules in chemical reactions. For this compound, the presence of two halogen atoms would significantly influence these reactivity indices, likely increasing its electrophilic character.

Table 3: Representative Global Reactivity Descriptors for a Substituted Quinoline This table showcases typical reactivity descriptors calculated from DFT for a related quinoline derivative.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 3.25 |

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations are essential for the accurate prediction and interpretation of various spectroscopic properties beyond vibrational spectra. This includes the simulation of electronic absorption spectra (UV-Vis) and nuclear magnetic resonance (NMR) chemical shifts.

Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum of a molecule. For quinoline derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions involved, such as π→π* transitions within the aromatic system.

The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is widely used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good correlation with experimental NMR data, aiding in the structural elucidation of complex molecules.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While direct MD simulation studies specifically on this compound are not documented in the reviewed literature, this technique is highly relevant for understanding its interactions in a biological or solution-phase environment.

MD simulations could be employed to study the behavior of this compound in various solvents, providing insights into solvation effects and the stability of different solvated structures. In a biological context, MD simulations are invaluable for investigating the binding of a ligand, such as a quinoline derivative, to a protein target. These simulations can reveal the dynamics of the protein-ligand complex, identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and estimate the binding free energy. Such studies are crucial in the field of drug design for understanding the mechanism of action and for the optimization of lead compounds.

Applications of 2 Bromo 6 Chloroquinoline in Medicinal Chemistry Research

Role as a Synthetic Intermediate in Pharmaceutical Development

2-Bromo-6-chloroquinoline serves as a key synthetic intermediate or "building block" in the construction of more complex molecular architectures for pharmaceutical development. ubc.carsc.org The utility of this scaffold lies in the distinct chemical reactivity of its two halogen atoms. The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, alcohols, or thiols. This reaction is a common strategy for building the side chains of many biologically active quinoline derivatives. annexpublishers.comias.ac.in

Concurrently, the bromine atom at the 6-position is well-suited for participating in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nih.govnih.gov These powerful carbon-carbon bond-forming reactions enable chemists to attach a wide range of aryl, heteroaryl, or alkyl groups to the quinoline core. This dual reactivity allows for a stepwise and controlled synthetic approach, where different parts of the final molecule can be assembled selectively, providing a robust platform for creating diverse chemical libraries for drug discovery.

Development of Biologically Active Quinoline Derivatives

The development of biologically active compounds from this compound is a direct extension of its role as a versatile synthetic intermediate. nih.govekb.eg Medicinal chemists exploit the reactive halogen sites to generate extensive libraries of novel quinoline derivatives, which are then screened for activity against various biological targets. For instance, by reacting the 2-chloro position with different amines, a series of 2-aminoquinoline (B145021) derivatives can be produced. Subsequently, a Suzuki coupling reaction at the 6-bromo position can introduce further diversity, leading to a large number of unique compounds from a single starting scaffold. nih.govnih.gov

This strategy of creating hybrid molecules by combining the quinoline core with other pharmacophores is a common approach in modern drug discovery. ias.ac.in The goal is to develop compounds that may exhibit enhanced potency, improved selectivity, or novel mechanisms of action compared to existing drugs. The systematic modification of the this compound scaffold allows researchers to establish structure-activity relationships (SAR), which provide crucial insights into how specific chemical features influence a compound's biological effects.

Research into Specific Therapeutic Areas

The quinoline ring is the foundational structure for some of the most important antimalarial drugs, including chloroquine (B1663885) and quinine. nih.govacs.org Research into new antimalarial agents frequently involves the synthesis and evaluation of novel quinoline analogues to combat the spread of drug-resistant strains of the Plasmodium parasite. nih.govacs.org Derivatives synthesized from 2-chloroquinoline (B121035) precursors have shown significant promise. In vitro studies of newly synthesized quinoline derivatives against Plasmodium falciparum have demonstrated moderate to high antimalarial activity, with some compounds exhibiting IC₅₀ values ranging from 0.014 to 15.87 μg/mL. mdpi.com Certain compounds have shown excellent activity against the parasite when compared directly with the standard drug, chloroquine. mdpi.com The development of tebuquine, a 4-aminoquinoline (B48711) more active than chloroquine, highlights the ongoing effort to modify the quinoline scaffold to improve efficacy. semanticscholar.org

The quinoline scaffold has been extensively investigated for its potential in cancer therapy, with several quinoline-based drugs approved by the FDA. nih.gov Studies have shown that the presence of a halogen atom at the 6-position of the quinoline or quinazoline (B50416) ring can enhance anticancer effects. nih.gov Various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Research findings have shown that certain chloroquinoline derivatives display potent activity against breast cancer cells. For example, one derivative showed an IC₅₀ value of 19.91 μM against the triple-negative breast cancer cell line MDA-MB-231. science.gov Other studies on 6-bromo-substituted quinazolines, which are structurally related to quinolines, have also yielded potent compounds. One such derivative displayed an IC₅₀ value of 15.85 μM against the MCF-7 breast cancer cell line and 17.85 μM against the SW480 colon cancer cell line. nih.gov

| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Citation |

|---|---|---|---|

| Chloroquinoline Derivative (QTCA-1) | MDA-MB-231 (Breast) | 19.91 µM | science.gov |

| Benzothiazole-Quinoline Hybrid | MCF-7 (Breast) | 21.02 mM | nih.gov |

| Benzothiazole-Quinoline Hybrid | HeLa (Cervical) | 27.73 mM | nih.gov |

| 6-Bromo-quinazoline Derivative (8a) | MCF-7 (Breast) | 15.85 µM | nih.gov |

| 6-Bromo-quinazoline Derivative (8a) | SW480 (Colon) | 17.85 µM | nih.gov |

| 6-Aryl-2-styrylquinazolin-4(3H)-one | TK-10 (Renal) | 0.62 - 7.72 µM | researchgate.net |

| 6-Aryl-2-styrylquinazolin-4(3H)-one | MCF-7 (Breast) | 0.62 - 7.72 µM | researchgate.net |

In an era of increasing antimicrobial resistance, the search for new antibacterial agents is critical. nih.gov The 2-chloroquinoline scaffold has been used to generate novel compounds with significant antibacterial properties. annexpublishers.comresearchgate.net A series of derivatives were synthesized from 2-chloroquinoline precursors and screened for their ability to inhibit the growth of various bacterial strains. annexpublishers.com These hybrid molecules, often combining the quinoline core with other heterocyclic systems like pyrimidine (B1678525) or morpholine, have been tested against both Gram-positive and Gram-negative bacteria. ias.ac.in The results are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Derivative Class | Bacterial Strain | Reported Activity (MIC in µg/mL) | Citation |

|---|---|---|---|

| 2-Chloroquinoline Derivatives | Staphylococcus aureus | 6.25 - 100 | annexpublishers.comresearchgate.net |

| 2-Chloroquinoline Derivatives | Streptococcus pyogenes | 25 - 50 | ias.ac.in |

| 2-Chloroquinoline Derivatives | Escherichia coli | 12.5 - 100 | annexpublishers.comias.ac.inresearchgate.net |

| 2-Chloroquinoline Derivatives | Pseudomonas aeruginosa | 25 - 100 | ias.ac.in |

| 6-Bromo-quinazolinone Derivative | Staphylococcus aureus | Zone of Inhibition: 10-16 mm | mediresonline.org |

| 6-Bromo-quinazolinone Derivative | Bacillus species | Zone of Inhibition: 10-16 mm | mediresonline.org |

In addition to antibacterial activity, quinoline derivatives have been explored for their potential to treat fungal infections. ias.ac.in Invasive fungal infections represent a significant health challenge, and there is a pressing need for new antifungal drugs with novel mechanisms of action. bohrium.com Research has shown that compounds derived from 2-chloroquinoline exhibit activity against clinically relevant fungal species. annexpublishers.comresearchgate.net For example, a dibromoquinoline compound demonstrated broad-spectrum antifungal activity, inhibiting the growth of Candida, Cryptococcus, and Aspergillus species at concentrations as low as 0.5 μg/mL. bohrium.com Other synthetic derivatives have shown activity against various strains of Candida albicans and Aspergillus niger. ias.ac.innih.gov

| Derivative Class | Fungal Strain | Reported Activity (MIC in µg/mL) | Citation |

|---|---|---|---|

| 2-Chloroquinoline Derivatives | Candida albicans | 12.5 - 100 | annexpublishers.comias.ac.inresearchgate.net |

| 2-Chloroquinoline Derivatives | Aspergillus niger | 12.5 - 100 | annexpublishers.comias.ac.inresearchgate.net |

| 2-Chloroquinoline Derivatives | Aspergillus clavatus | 50 - 100 | ias.ac.in |

| Dibromoquinoline Compound | Candida albicans | 0.5 | bohrium.com |

| Dibromoquinoline Compound | Aspergillus species | 0.5 | bohrium.com |

Anti-HIV Agents

The quinoline framework is a key component in the design of anti-HIV agents, most notably in the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The enzyme HIV reverse transcriptase is a critical target for anti-HIV drug development as it is responsible for converting viral RNA into DNA. nih.gov NNRTIs inhibit this process, thereby halting viral replication.

Research has shown that quinoline derivatives with chloro and bromo substitutions can exhibit potent cytotoxic effects against HIV reverse transcriptase. nih.gov The this compound scaffold provides an ideal starting point for creating libraries of such compounds. By selectively modifying the bromine and chlorine positions, researchers can synthesize novel quinolinones and related derivatives. nih.gov These new molecules are then evaluated for their ability to inhibit the HIV-1 reverse transcriptase enzyme. This approach has led to the development of compounds with improved antiviral activity, even against clinically significant mutant strains of the virus. nih.gov The established anti-HIV drug Elvitegravir is a quinoline derivative, highlighting the therapeutic potential of this chemical class. nih.gov

Neuropathic Pain Treatment (e.g., mGluR1 Antagonists)

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) has been identified as a potential therapeutic target for the treatment of neuropathic pain. jst.go.jpnih.gov Antagonists of this receptor can help mitigate pain states like cold hyperalgesia and mechanical allodynia. jst.go.jp The this compound scaffold is instrumental in the synthesis of novel mGluR1 antagonists.

In one research campaign, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives were synthesized to evaluate their mGluR1 antagonistic activities. nih.gov The synthesis began with a precursor that was converted into a 6-bromo-2-chloroquinoline (B23617) intermediate. jst.go.jp This intermediate was then subjected to various coupling reactions to introduce diversity at the 2-position, ultimately leading to a range of potential mGluR1 antagonists. jst.go.jp The biological activity of these compounds was assessed in functional cell-based assays, with potency measured by their IC50 values. jst.go.jpnih.gov

One of the synthesized compounds, N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide (referred to as 13c in the study), demonstrated the highest potency against mGluR1. jst.go.jpnih.gov While its efficacy in animal models of neuropathic pain was modest compared to the standard drug gabapentin, these findings validate the utility of the 2,6-disubstituted quinoline scaffold for developing mGluR1 antagonists and underscore the need for further optimization. jst.go.jp

Table 1: mGluR1 Antagonistic Activity of a Synthesized Quinoline Derivative This table is based on data from a study on 2,6-disubstituted quinoline derivatives for the treatment of neuropathic pain.

| Compound | Chemical Name | Target | Potency (IC50) | Reference |

|---|---|---|---|---|

| 13c | N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide | mGluR1 | 2.16 µM | jst.go.jpnih.gov |

Enzyme Inhibition and Receptor Binding Studies

The utility of this compound extends beyond single therapeutic areas, serving as a scaffold for developing ligands for various enzyme and receptor targets. The process of enzyme inhibition is fundamental to the mechanism of many drugs. Receptor binding studies are equally crucial for identifying compounds that can modulate the activity of cellular receptors, such as G-protein coupled receptors (GPCRs).

The development of mGluR1 antagonists is a prime example of receptor binding studies, where compounds derived from the this compound framework are designed to bind to and block the glutamate receptor. jst.go.jpnih.gov Similarly, in the context of anti-HIV research, derivatives are synthesized to act as enzyme inhibitors, specifically targeting the activity of HIV reverse transcriptase. nih.govnih.gov

The versatility of the quinoline scaffold allows for its application in a wide range of biological investigations. For instance, quinoline derivatives have been explored as inhibitors for other critical enzymes, including phosphodiesterases and protein kinases, which are involved in numerous disease pathways. The ability to functionalize the 2- and 6-positions of the quinoline ring allows for the fine-tuning of binding affinity and selectivity for a given enzyme or receptor target.

Targeted Therapies

Targeted cancer therapies are drugs designed to interfere with specific molecules that are essential for tumor growth and progression. scienceboard.net Unlike traditional chemotherapy, these therapies target specific receptors or signaling pathways, which can lead to more precise action against cancer cells. scienceboard.net

The quinoline core, and specifically halogenated quinolines, are important scaffolds in the development of targeted anticancer agents. researchgate.netresearchgate.net For example, several FDA-approved cancer drugs, such as Gefitinib and Erlotinib, are based on the related quinazoline scaffold and function as targeted inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

Research has demonstrated that bromo-substituted quinoline derivatives can exhibit strong antiproliferative activity against various tumor cell lines. researchgate.net The this compound intermediate provides a platform for creating novel molecules that can be evaluated for their potential as targeted therapies. By modifying the scaffold, medicinal chemists can design compounds that inhibit specific protein kinases or other targets implicated in cancer, constituting a promising starting point for the development of new anticancer drugs. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Through systematic modifications of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects.

The this compound molecule is an excellent tool for SAR studies. The bromine at the 2-position and the chlorine at the 6-position serve as chemical handles that can be independently modified. This allows for the exploration of how different substituents at these positions affect the compound's interaction with a biological target.

For example, in the development of mGluR1 antagonists, a library of compounds was created by replacing the chloro group at the 2-position of a 6-bromo-2-chloroquinoline intermediate with various amines and methoxy (B1213986) groups. jst.go.jp The subsequent evaluation of these derivatives revealed how changes at this position impacted the compound's potency as an mGluR1 antagonist, providing valuable SAR insights for designing more effective molecules. jst.go.jpnih.gov Similarly, SAR studies on styrylquinoline derivatives have shown that substitutions at different positions on the quinoline ring are crucial for activities ranging from anti-HIV to anticancer effects. nih.gov This systematic approach is essential for optimizing lead compounds into viable drug candidates. mdpi.comdntb.gov.ua

Drug Discovery and Development Processes

The discovery of new drugs is a complex process that often begins with the identification of a promising "hit" compound from a large chemical library. These libraries are collections of diverse molecules that are screened for biological activity against a specific target. Versatile chemical building blocks are essential for the efficient synthesis of these libraries. umich.eduresearchgate.net

This compound is considered a valuable building block in the drug discovery process. Its structure, featuring two different halogen atoms at distinct positions, allows for selective and sequential chemical reactions. This enables chemists to rapidly generate a large number of structurally diverse quinoline derivatives. For example, one halogen can be modified while the other remains intact for a subsequent reaction, a strategy that accelerates the creation of novel compounds.

Applications of 2 Bromo 6 Chloroquinoline in Materials Science Research

Role in the Formulation of Advanced Materials

There is a notable lack of specific research detailing the direct role of 2-Bromo-6-chloroquinoline in the formulation of advanced materials. In principle, halogenated organic compounds are pivotal intermediates in organic synthesis, enabling the construction of more complex molecular architectures through various cross-coupling reactions. The presence of both a bromo and a chloro substituent at specific positions on the quinoline (B57606) ring offers potential for regioselective functionalization, which is a critical aspect in the rational design of novel materials with tailored properties. However, without dedicated studies, its precise contributions to the development of advanced materials are not established.

Polymer and Coating Applications

Currently, there are no specific, peer-reviewed research findings available that describe the use of this compound as a monomer or an additive in the development of polymers or coatings. The reactivity of the bromo and chloro groups could theoretically allow for its incorporation into polymer chains or for its use as a precursor to functional monomers. For instance, the carbon-halogen bonds could be targeted for polymerization reactions or for grafting onto existing polymer backbones to modify surface properties or introduce specific functionalities. Nevertheless, the realization of this potential in practical polymer and coating applications has not been reported in the scientific literature.

Fluorescent Probes and Dyes

The general strategy for creating novel dyes often involves the use of halogenated precursors, like this compound, which can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce various aryl or other functional groups. This modular approach allows for the systematic modification of the electronic and steric properties of the quinoline core, thereby influencing its absorption and emission characteristics. A study on a highly tunable quinoline-based fluorescent scaffold highlights the utility of regioselective cross-coupling reactions on chloro-substituted quinolines to generate a library of dyes with diverse properties. nih.gov However, this study does not specify this compound as the starting material. The potential of this compound as a precursor in this context is plausible but remains underexplored in the available literature.

Table 1: Potential Synthetic Utility of Halogenated Quinolines in Dye Synthesis

| Reaction Type | Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted quinolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted quinolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted quinolines |

This table represents general synthetic pathways for functionalizing halogenated quinolines and does not reflect specific published research using this compound.

Electronic Materials Research

The investigation of this compound in the field of electronic materials is not documented in the current body of scientific literature. Quinoline derivatives, in general, are being explored for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), due to their electron-deficient nature which can facilitate electron transport. The introduction of halogen atoms can further influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies on related compounds, such as 6-chloroquinoline (B1265530), have utilized methods like Density Functional Theory (DFT) to investigate their structural, spectroscopic, and electronic features. dergipark.org.tr Such computational approaches provide insights into how substituents affect the electronic nature of the quinoline system. However, similar dedicated experimental or theoretical studies on this compound for electronic materials applications have not been found. Therefore, its potential in this research area remains speculative.

Applications of 2 Bromo 6 Chloroquinoline in Catalysis Research

Use as a Ligand or Precursor in Catalytic Systems

The quinoline (B57606) scaffold is a privileged structure in ligand design due to its coordinating nitrogen atom and rigid bicyclic framework. These features are instrumental in forming stable and catalytically active metal complexes. While direct use of 2-bromo-6-chloroquinoline as a ligand is not extensively documented, its potential as a precursor for more complex ligand architectures is significant.

The synthetic versatility of this compound allows for the introduction of various coordinating groups, such as phosphines, through nucleophilic substitution or cross-coupling reactions. The bromine atom at the 2-position is generally more susceptible to nucleophilic displacement and oxidative addition in palladium-catalyzed reactions compared to the chlorine atom at the 6-position. This differential reactivity can be exploited for the selective synthesis of mono-functionalized quinolines, which can then serve as ligands.

For instance, the bromo group can be substituted with a phosphine (B1218219) moiety to create a P,N-type ligand. Such ligands are highly effective in a variety of catalytic transformations, including cross-coupling and asymmetric catalysis. The general synthetic approach would involve the reaction of this compound with a phosphine source, often in the presence of a base or a metal catalyst. The resulting phosphine-substituted chloroquinoline could then be used to form complexes with transition metals like palladium, rhodium, or iridium.

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in pharmaceuticals, materials science, and agrochemicals. Halogenated aromatic compounds are key substrates in these transformations. This compound, with its two distinct halogen atoms, is a potentially valuable substrate for sequential and regioselective cross-coupling reactions.

The relative reactivity of the C–Br and C–Cl bonds is a critical factor in determining the outcome of these reactions. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, the C–Br bond is significantly more reactive than the C–Cl bond. This allows for selective functionalization at the 2-position while leaving the 6-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters at the 2-position under standard palladium catalysis. The choice of catalyst, ligand, and base can influence the reaction efficiency and selectivity. For instance, palladium catalysts bearing phosphine ligands are commonly employed.

A hypothetical reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-chloroquinoline |

Heck Reaction:

The Heck reaction couples an organohalide with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction of this compound would be expected to occur selectively at the C–Br bond. This would lead to the formation of a 2-alkenyl-6-chloroquinoline derivative. The reaction is typically catalyzed by a palladium source, often in the presence of a phosphine ligand and a base.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The greater reactivity of the C–Br bond in this compound would direct the alkynylation to the 2-position, yielding a 2-alkynyl-6-chloroquinoline. This product could then undergo further coupling at the C-Cl position if desired.

The general trend in reactivity for halogens in these palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This well-established principle underpins the potential for regioselective functionalization of this compound. By carefully controlling the reaction conditions, it is theoretically possible to first react the bromo group and then, under more forcing conditions, react the chloro group, allowing for the synthesis of disubstituted quinolines with different groups at the 2- and 6-positions. However, it must be reiterated that specific, detailed research findings for these reactions with this compound are not prevalent in the current scientific literature.

Environmental and Analytical Chemistry Research Pertaining to Halogenated Quinolines

Occurrence and Transformation in Environmental Matrices (e.g., Drinking Water)

There is no specific scientific literature detailing the occurrence or transformation of 2-Bromo-6-chloroquinoline in environmental matrices such as drinking water. Research on halogenated DBPs has identified structurally similar compounds, for instance, 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ), which has been detected in tap water samples at concentrations ranging from 1.5 to 15.7 ng/L nih.gov. Studies on 2,6-BCBQ indicate its formation from humic acids during chlorination and its subsequent transformation through a pseudo-first-order decay process influenced by factors like chlorine dose, pH, and temperature nih.gov. However, this information is specific to the benzoquinone analog and cannot be directly extrapolated to this compound.

Analytical Standards in Chromatographic Techniques

Information regarding the use of this compound as an analytical standard in chromatographic techniques for environmental analysis is not present in the reviewed scientific literature. The analysis of related halogenated DBPs often involves methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) after solid-phase extraction researchgate.net. For the characterization of chloro- and bromo-benzoquinones, electrospray ionization tandem mass spectrometry has been utilized nih.govresearchgate.net. While this compound is commercially available from chemical suppliers, its application as a certified reference material or analytical standard for environmental monitoring is not documented in the available research.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-chloroquinoline?

- Methodological Answer : this compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of chloroquinoline derivatives using reagents like or (N-bromosuccinimide) under controlled conditions can introduce the bromo substituent. Cross-coupling strategies, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are also employed for functionalization . Characterization via NMR, mass spectrometry, and X-ray crystallography is critical to confirm purity and structure .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Waste must be segregated in labeled containers and disposed by certified hazardous waste services. Refer to safety data sheets (SDS) for specific hazards (e.g., H303/H313/H333 codes) and first-aid measures .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm substituent positions and molecular integrity.

- High-resolution mass spectrometry (HRMS) : For exact mass verification.

- X-ray crystallography : To resolve structural ambiguities (e.g., regiochemistry) .

Advanced Research Questions

Q. How can selective functionalization of the bromo versus chloro substituent in this compound be achieved?

- Methodological Answer : The bromo group is more reactive in cross-coupling reactions due to its lower bond dissociation energy. For selective amination, use Buchwald-Hartwig conditions with Pd catalysts (e.g., ) and ligands (e.g., XPhos) to target the bromo site first. Lower reaction temperatures (e.g., 80°C) and stoichiometric control minimize competing chloride reactivity .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Replicate conditions : Ensure reagent purity, solvent dryness, and inert atmospheres.

- Computational modeling : Use DFT calculations to predict reactivity trends (e.g., Fukui indices for electrophilic substitution).

- Mechanistic studies : Probe intermediates via in-situ IR or NMR to identify rate-limiting steps .

Q. How to design experiments to study this compound’s role in Src homology 3 (SH3) domain ligand development?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., 2-amino vs. 6-heterocyclic groups) and compare binding data.

- Molecular docking : Align ligands with SH3 domain structures (PDB entries) to predict binding modes .

Q. What experimental frameworks ensure rigor in studying this compound’s applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Define clear objectives (e.g., "Optimize Pd-catalyzed amination yields").

- Use PICO (Population: reaction substrates; Intervention: catalyst systems; Comparison: ligand efficacy; Outcome: yield/purity).

- Validate results through triplicate experiments and statistical analysis (e.g., ANOVA for yield comparisons) .

Data Analysis and Optimization

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(0)/Pd(II) precursors (e.g., ) with ligands (SPhos, RuPhos).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) often enhance stability of intermediates.